molecular formula C8H4FNO3 B1441937 6-Fluorobenzo[D]isoxazole-3-carboxylic acid CAS No. 894789-43-6

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Cat. No. B1441937
CAS RN: 894789-43-6
M. Wt: 181.12 g/mol
InChI Key: HROCHLQLWNRYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has a molecular weight of 181.12 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including this compound, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.12 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is instrumental in the field of organic synthesis and chemical transformations. Research demonstrates its role in reactions with organolithium reagents, yielding distinct deprotonation and lithiation products that further partake in diverse chemical transformations (Gohier, Castanet, & Mortier, 2003). Additionally, it plays a role in the synthesis of various heteroaromatic biaryls through Pd(0)-catalyzed decarboxylative coupling, indicating its versatility in generating complex molecular structures (Nandi et al., 2012).

Photophysical and Photochemical Studies

The compound's photochemical behavior has been studied, revealing insights into its structural characteristics and photophysical properties. For instance, its conformational behavior and photoreactivity were explored through low-temperature solid-state FTIR spectroscopy, offering a deep understanding of its molecular dynamics and photoinduced processes (Kuş, 2017).

Metabolism and Biological Activity

In the realm of biochemistry and pharmacology, this compound contributes to understanding the metabolism of hydroxylated and fluorinated benzoates. This research provides crucial insights into the metabolic pathways and potential biological roles of fluorinated aromatic compounds (Mouttaki, Nanny, & McInerney, 2008). Additionally, derivatives of this compound exhibit significant antitumor activity, offering potential therapeutic applications in cancer treatment (Hammam et al., 2005).

Future Directions

The future directions in the field of isoxazole synthesis, including 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the drawbacks associated with metal-catalyzed reactions, there is a significant interest in developing alternate metal-free synthetic routes .

properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCHLQLWNRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716984
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894789-43-6
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 2
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 3
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 4
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Reactant of Route 6
6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.